molecular formula C13H17N5O3S B2554039 3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide CAS No. 2177130-71-9

3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide

Cat. No. B2554039
CAS RN: 2177130-71-9
M. Wt: 323.37
InChI Key: OSFUDGONPWAAER-UHFFFAOYSA-N
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Description

The compound “3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine moiety is represented widely in natural products (NPs), especially in alkaloids isolated from plants or microorganisms . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a cyanopyridinyl group, and a sulfonylamino group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactivity of this compound can be influenced by the presence of the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Compounds with similar structures have shown potential in the treatment of various diseases, including cancer . Future research could focus on further exploring the biological activity of this compound and its potential therapeutic applications .

properties

IUPAC Name

3-[(2-cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-2-15-13(19)18-7-5-10(9-18)17-22(20,21)12-4-3-6-16-11(12)8-14/h3-4,6,10,17H,2,5,7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFUDGONPWAAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)NS(=O)(=O)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanopyridine-3-sulfonamido)-n-ethylpyrrolidine-1-carboxamide

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